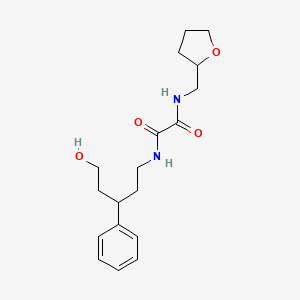
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, commonly known as THFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. THFA is a synthetic compound that is derived from oxalic acid and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis of compounds with functionalities similar to "N1-(5-hydroxy-3-phenylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide", focusing on the preparation of intermediates for further chemical transformations. For example, the synthesis of oxalamides and related compounds often involves strategies such as carbonylation, amidation, and hydroxylation, which are critical in medicinal chemistry and materials science (Maehr & Leach, 1978).
Biological Activities
- Compounds with structural features similar to the target molecule have been investigated for their biological activities, including antimicrobial, antifungal, and cytotoxic properties. For instance, derivatives of oxalamides and related heterocycles show potential in drug discovery due to their interactions with biological targets (Masi et al., 2020).
Catalysis and Material Science
- Research into metal complexes involving ligands with oxalamide-like functionalities has been conducted to explore their use in catalysis, including water oxidation and other environmentally significant reactions. These studies indicate the potential of such compounds in developing new catalysts for chemical transformations (Garrido‐Barros et al., 2015).
Methodological Advances
- The chemical synthesis and modification of compounds related to "this compound" contribute to methodological advances in organic synthesis, providing new pathways for the construction of complex molecules. These methods are essential for the development of pharmaceuticals, agrochemicals, and materials (Mamedov et al., 2016).
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-3,5-6,15-16,21H,4,7-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNVHRJGWHJFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

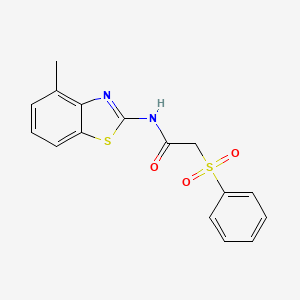
![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)
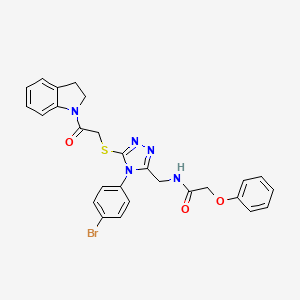
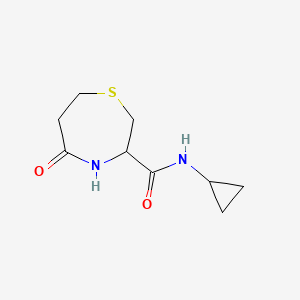

![N-{4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2757715.png)
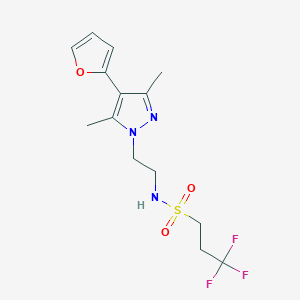

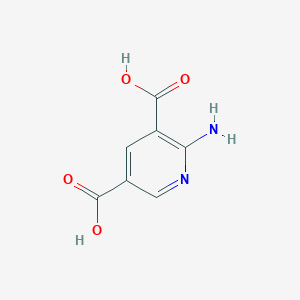
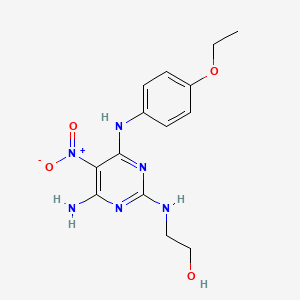


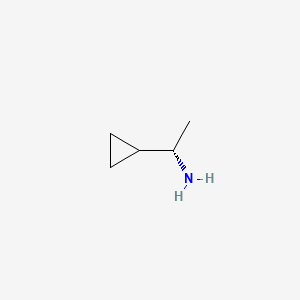
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)